Product packaging for Cilofungin(Cat. No.:CAS No. 79404-91-4)

Cilofungin

Numéro de catalogue: B1669029
Numéro CAS: 79404-91-4
Poids moléculaire: 1030.1 g/mol
Clé InChI: ZKZKCEAHVFVZDJ-HFNPJXHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H71N7O17 B1669029 Cilofungin CAS No. 79404-91-4

Propriétés

Numéro CAS

79404-91-4

Formule moléculaire

C49H71N7O17

Poids moléculaire

1030.1 g/mol

Nom IUPAC

N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1

Clé InChI

ZKZKCEAHVFVZDJ-HFNPJXHZSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

SMILES isomérique

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O

SMILES canonique

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

cilofungin
L 646991
L-646,991
LY 121019
LY-121019

Origine du produit

United States

Description

Cilofungin is a cyclic hexapeptide echinocandin antibiotic isolated from Aspergillus spp. By inhibiting the conversion of lanosterol to ergosterol, it invades a fungus' ability to synthesize cell walls. A modified form of echinocandin B, it is an antimycotic agent against Candida albicans. It has a role as an antiinfective agent. It is an echinocandin and an antibiotic antifungal drug.
This compound is a narrow-spectrum cyclic lipopeptide derivative of echinocandin B derived from Aspergillus with fungicidal activity.

Historical Trajectory and Development Context of Cilofungin Research

Origins within the Echinocandin Class of Antifungals

The development of Cilofungin is rooted in the initial discovery and subsequent refinement of the first echinocandins.

The history of the echinocandin class began in 1974 with the discovery of Echinocandin B, a natural product isolated from the fungus Aspergillus nidulans (formerly Aspergillus delacroxii) and Aspergillus rugulosus. nih.govtaylorandfrancis.comnih.gov This lipopeptide compound demonstrated promising antifungal properties. nih.gov However, its clinical potential was severely limited by a high degree of hemolytic activity, making it too toxic for therapeutic use. nih.govwikipedia.org Echinocandin B consists of a cyclic hexapeptide core and a linoleic acid side chain, and this structure became the foundational template for further development. taylorandfrancis.com

Table 1: Timeline of Early Echinocandin Development

Year Event Significance
1974 Discovery of Echinocandin B. nih.govnih.govwikipedia.org First member of a new class of antifungals identified, but with significant hemolytic toxicity. nih.govwikipedia.org
1980s Development of this compound. wikipedia.org First semisynthetic echinocandin analogue created to reduce toxicity and enter clinical trials. taylorandfrancis.comwikipedia.org

To overcome the toxicity of Echinocandin B, researchers at Eli Lilly and Company embarked on creating semisynthetic analogues. nih.govuniroma1.it This led to the development of this compound (LY121019), the first echinocandin to be used in a clinical setting. taylorandfrancis.comwikipedia.org The key modification involved removing the natural linoleoyl side chain from Echinocandin B and replacing it with a synthetic p-octyloxybenzoyl side chain. nih.govnih.gov

This structural change was achieved through a two-step process:

Enzymatic Deacylation: The linoleic acid side chain of Echinocandin B was removed using the enzyme acylase from the bacterium Actinoplanes utahensis. nih.govuniroma1.it This yielded the cyclic peptide nucleus, which has a reactive amine group. uniroma1.it

Chemical Reacylation: The peptide nucleus was then chemically re-acylated with an active ester of 4-(octyloxy)benzoic acid to produce this compound. nih.govnih.gov

This modification successfully reduced the compound's hemolytic activity while preserving its potent antifungal properties. nih.govtaylorandfrancis.com However, this compound's development was ultimately halted during Phase II clinical trials. nih.gov The termination was not due to the inherent toxicity of the drug itself, but rather to the toxicity of the polyethylene (B3416737) glycol co-solvent required to administer the poorly water-soluble compound. nih.govtaylorandfrancis.com

Table 2: Comparative Profile of Echinocandin B and this compound

Feature Echinocandin B This compound
Origin Natural product from Aspergillus species. taylorandfrancis.comnih.gov Semisynthetic derivative of Echinocandin B. nih.gov
Side Chain Linoleic acid. taylorandfrancis.com p-octyloxybenzoyl. nih.govnih.gov
Key Property Good antifungal activity, but high hemolytic toxicity. nih.gov Retained antifungal activity with significantly reduced hemolytic activity. nih.govtaylorandfrancis.com

| Clinical Status | Never used clinically due to toxicity. wikipedia.org | First echinocandin to enter clinical trials; withdrawn due to solvent toxicity. nih.govnih.govwikipedia.org |

Pivotal Role in Antifungal Drug Discovery Pathways

Despite its withdrawal from clinical trials, the research and development of this compound provided invaluable insights that profoundly influenced the field of antifungal drug discovery.

This compound was instrumental in validating the enzyme (1,3)-β-D-glucan synthase as a viable and selective target for antifungal therapy. nih.govdrfungus.org This enzyme is an essential component for the synthesis of β-glucan, a critical polymer in the cell walls of many pathogenic fungi, but it is absent in mammalian cells. wikipedia.orgpatsnap.com This absence provides a high degree of selectivity, allowing the drug to target the fungus with minimal effect on the host. patsnap.com

Research demonstrated that this compound acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase in fungi like Candida albicans and Aspergillus fumigatus. nih.govnih.gov Studies confirmed that this compound specifically inhibited this enzyme without affecting other processes like chitin (B13524) synthesis. nih.gov The lipophilic side chain of this compound was found to be essential for anchoring the drug to the fungal cell membrane to facilitate its inhibitory activity. wikipedia.orgnih.gov This specific mechanism of action, interfering with the synthesis of the fungal cell wall, was likened to how penicillin targets the bacterial cell wall. wikipedia.org

Table 3: this compound Inhibition Profile against (1,3)-β-D-Glucan Synthase

Fungal Species Inhibition Type Apparent Inhibition Constant (Ki app) Reference
Candida albicans Noncompetitive 2.5 µM nih.gov

The this compound program, though a commercial failure, was a scientific success that guided the development of the next generation of echinocandins. nih.gov It served as a crucial proof-of-concept, demonstrating that semisynthetic modification of the natural echinocandin nucleus could yield compounds with an improved therapeutic profile. nih.govnih.gov

The challenges faced with this compound, particularly its poor water solubility and the need for a toxic solvent, highlighted critical hurdles that needed to be overcome. nih.govtaylorandfrancis.com This knowledge directly influenced the research programs at Merck and other pharmaceutical companies, which led to the development of the three currently approved echinocandins: caspofungin, micafungin, and anidulafungin (B1665494). nih.govwikipedia.org For instance, the development of caspofungin from pneumocandin B₀ involved introducing an amino group to increase water solubility. nih.gov Furthermore, anidulafungin can be considered a direct successor to this compound, featuring an improved side chain that built upon the lessons learned from this compound's development. nih.gov This trajectory underscores this compound's foundational role in establishing a successful and enduring class of antifungal drugs. wikipedia.orguniroma1.it

Mechanistic Investigations of Cilofungin S Antifungal Action

Primary Molecular Target Elucidation: Fungal Cell Wall Biosynthesis

The primary target of Cilofungin is the fungal cell wall, a structure essential for maintaining cellular integrity and morphology that is absent in mammalian cells, making it an ideal target for selective antifungal therapy. nih.gov Specifically, this compound interferes with the biosynthesis of a critical component of the fungal cell wall, β-(1,3)-D-glucan. nih.gov

Downstream Cellular Consequences of Glucan Synthesis Inhibition

The inhibition of (1,3)-β-D-glucan synthesis by this compound leads to a cascade of downstream effects that compromise the structural and functional integrity of the fungal cell.

The depletion of β-(1,3)-D-glucan from the cell wall results in a weakened and structurally unsound cell envelope. nih.gov This makes the fungal cell highly susceptible to osmotic stress, which can lead to cell lysis and death. nih.gov Ultrastructural studies of fungal cells treated with echinocandins, the class of antifungals to which this compound belongs, have revealed significant morphological changes. These include aberrant cell shapes, the formation of abnormal septa, and a disorganized cell wall structure. researchgate.netnih.gov In some cases, a noticeable decrease in the thickness of the β-1,3-glucan layer of the cell wall has been observed. nih.gov

In response to the stress induced by glucan synthesis inhibition, fungal cells often activate compensatory mechanisms. One of the most well-documented responses is an increase in the synthesis and deposition of chitin (B13524) in the cell wall. nih.govnih.gov This is thought to be a survival mechanism to reinforce the weakened cell wall. nih.gov However, this compensatory increase in chitin is often not sufficient to overcome the structural damage caused by the lack of β-(1,3)-D-glucan, ultimately leading to the demise of the fungal cell.

Induction of Osmotic Instability and Lytic Effects on Fungal Cells

This compound's primary mechanism of action involves the disruption of fungal cell wall integrity, which leads to osmotic instability and subsequent cell lysis. The fungal cell wall is a crucial structure that protects the cell from osmotic stress and is composed of polysaccharides not found in mammalian cells, making it an ideal target for antifungal agents. nih.govnih.gov this compound specifically inhibits the enzyme (1,3)-β-D-glucan synthase, a key component in the synthesis of β-(1,3)-D-glucan. nih.govnih.gov This polysaccharide is a major structural component of the cell walls of many pathogenic fungi, including Candida species. nih.govmdpi.com

By non-competitively inhibiting (1,3)-β-D-glucan synthase, this compound blocks the production of β-(1,3)-D-glucan. nih.govnih.gov This inhibition leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the fungal cell, resulting in structural abnormalities. nih.gov The consequence is a loss of cellular integrity, leading to cell lysis and ultimately, fungal cell death. nih.gov This targeted action on a vital fungal-specific pathway accounts for its fungicidal effect.

Cellular and Subcellular Interactions Modulating Antifungal Activity

Role of Drug-Membrane Interactions in Glucan Synthase Inhibition

The inhibition of the (1,3)-β-glucan synthase complex by this compound is not solely a direct enzyme-inhibitor interaction; it is also influenced by the drug's interaction with the cell membrane. nih.gov The glucan synthase enzyme complex is membrane-bound, and its activity is sensitive to the surrounding lipid environment. nih.govchemrxiv.org this compound, being a lipopeptide, possesses properties that facilitate its interaction with cellular membranes. nih.govnih.gov

Studies using the intrinsic fluorescence of this compound have provided direct evidence for a drug-membrane interaction. nih.gov When exposed to fungal microsomal membranes or artificial phosphatidylcholine vesicles, this compound's fluorescence emission spectrum shifts, and its anisotropy increases, indicating its insertion into the membrane environment. nih.gov The strength of this interaction correlates with the drug's antifungal activity; for instance, this compound interacts more strongly with membranes from the more susceptible C. albicans than with those from the less susceptible Saccharomyces cerevisiae. nih.gov This supports the hypothesis that the inhibition of glucan synthesis is a combined effect, resulting from both the perturbation of the membrane environment by the drug and its direct interaction with the glucan synthase complex itself. nih.gov

Structure Activity Relationship Sar Studies and Chemical Biology of Cilofungin Analogues

Structural Requirements for Antifungal Potency

The antifungal activity of cilofungin and its analogues is intricately linked to the specific arrangement of its constituent parts: a cyclic hexapeptide nucleus and a lipophilic N-acyl side chain. Modifications to either of these components can have profound effects on the compound's biological profile.

Essentiality of Specific Amino Acid Residues within the Cyclic Peptide Nucleus

The cyclic peptide core of this compound is a critical determinant of its antifungal activity. This hexapeptide contains several non-proteinogenic amino acids that are crucial for its interaction with the target enzyme. nih.govmdpi.com

Systematic studies involving the replacement of these specialized amino acids with more common, readily accessible ones have demonstrated their indispensability. For instance, a simplified analogue where the unusual amino acids of the echinocandin core were substituted showed a complete loss of biological activity. nih.gov This underscores the specific structural and functional roles these residues play.

Among the key amino acids, L-homotyrosine has been identified as absolutely crucial for both antifungal activity and the inhibition of β-(1,3)-glucan synthase. nih.gov Its aromatic side chain and specific stereochemistry are thought to be vital for binding to the enzyme.

Another important residue is (2S,3S,4S)-3-hydroxy-4-methylproline . While not as critical as L-homotyrosine, its presence significantly enhances the antifungal potency of the molecule. nih.gov This suggests that the hydroxyl and methyl groups on the proline ring contribute to a more favorable conformation for target engagement or improve the physicochemical properties of the compound. mdpi.com In contrast, the substitution of this residue with unsubstituted L-proline leads to a moderate to severe reduction in fungicidal activity.

Furthermore, hydroxyl groups on other amino acid residues within the cyclic peptide core are important for improving the water solubility and stability of the drug in solutions. nih.govmdpi.com

Table 1: Impact of Amino Acid Modifications in this compound Analogues on Antifungal Activity
Original ResidueSubstitutionEffect on Antifungal ActivityReference
L-homotyrosineVariousCrucial for activity; removal leads to inactivation. nih.gov
3-hydroxy-4-methylprolineUnsubstituted L-prolineEnhances activity; replacement reduces potency. nih.gov
Unusual Amino AcidsCommon Amino AcidsComplete loss of activity in simplified analogues. nih.gov
3-hydroxy-L-glutamine3-hydroxy-L-ornithineImproves bioactivity and water solubility.

Influence of Internal Hydrogen Bonding on Structural Rigidity and Activity

The three-dimensional conformation of the cyclic peptide nucleus is critical for its biological function. This specific and relatively rigid conformation is maintained by a network of internal hydrogen bonds. While direct studies on this compound's hydrogen bonding network are limited, the importance of a constrained conformation is well-established for the echinocandin class.

The hydroxyl groups present on several amino acid residues, such as 3-hydroxy-4-methylproline and the dihydroxyornithine, are key participants in this hydrogen-bonding network. These interactions lock the peptide backbone into a specific pre-organized shape that is complementary to the binding site on the β-(1,3)-D-glucan synthase.

The removal or alteration of these hydroxyl groups can disrupt this network, leading to increased conformational flexibility and a subsequent loss of antifungal activity. For example, molecular docking models suggest that echinocandins form a ternary complex with both the Fks1 subunit of the target enzyme and membrane lipids, an interaction that would necessitate a well-defined molecular shape. The observation that the removal of a hemiaminal alcohol in some echinocandin derivatives leads to significant conformational changes and reduced efficacy further highlights the importance of specific functional groups in maintaining the active conformation.

Lipophilic Side Chain Contributions to Biological Profile

The N-acyl lipophilic side chain of this compound is not merely a passive anchor but plays an active and essential role in its antifungal activity. It is responsible for inserting the molecule into the fungal cell membrane, bringing the cyclic peptide nucleus into close proximity with its membrane-bound target, β-(1,3)-D-glucan synthase. mdpi.com

Importance of Side Chain Lipophilicity and Linear Conformation

Research on echinocandin B analogues has revealed that both the lipophilicity and the shape of the side chain are pivotal for antifungal potency. nih.gov A certain threshold of lipophilicity is required for effective membrane intercalation. Studies have quantified this, showing that a calculated LogP (CLOGP) value of greater than 3.5 for the side chain fragment is necessary for the expression of antifungal activity. nih.gov

Furthermore, the geometry of the side chain is critical. A linearly rigid conformation has been found to be the most effective shape for enhancing antifungal potency. nih.gov This suggests that a straight, rod-like structure is optimal for partitioning into and traversing the lipid bilayer of the fungal cell membrane to reach the target enzyme.

Strategic Opportunities for Side Chain Modifications in Analogue Design

The development of this compound itself was a result of such strategic modifications, replacing the natural linoleoyl side chain of echinocandin B with a p-(n-octyloxy)benzoyl group. This change was aimed at optimizing the molecule's properties. Further modifications have led to the synthesis of novel analogues with enhanced antifungal activity, including some with polyaryl and arylethynyl groups that maintain the required linear and rigid geometry. nih.gov

Table 2: Influence of Lipophilic Side Chain Properties on Antifungal Activity
Side Chain CharacteristicOptimal FeatureRationaleReference
Lipophilicity (CLOGP)> 3.5Necessary for membrane insertion. nih.gov
ConformationLinear and RigidEnhances antifungal potency. nih.gov
CompositionPolyaryl, ArylethynylCan improve activity while maintaining geometry. nih.gov

Rational Design and Synthetic Approaches to this compound Derivatives

The development of novel this compound analogues has been greatly facilitated by advances in synthetic chemistry. The complex structure of this compound, with its multiple chiral centers and unusual amino acids, presents a significant synthetic challenge. However, modern techniques have enabled the rational design and efficient synthesis of a wide array of derivatives for SAR studies.

A key strategy involves the enzymatic deacylation of the natural echinocandin B to remove the native fatty acid side chain, yielding the biologically inactive peptide nucleus. nih.gov This nucleus then serves as a scaffold for chemical reacylation with a variety of synthetic acyl groups, allowing for the systematic exploration of the effects of side chain modifications. nih.gov

For modifications within the cyclic peptide core, solid-phase peptide synthesis (SPPS) has proven to be a powerful tool. nih.gov SPPS allows for the convenient and systematic replacement of individual amino acids, including the incorporation of unnatural amino acids. This approach has been instrumental in elucidating the roles of specific residues, a task that would be difficult to achieve through the chemical modification of the natural product. nih.gov The total synthesis of simplified analogues, followed by the systematic reintroduction of structural complexity, has been a particularly insightful strategy for pinpointing the minimal structural requirements for biological activity. nih.gov

These synthetic approaches have not only deepened our understanding of the SAR of this compound but also paved the way for the development of next-generation echinocandins with improved therapeutic profiles.

Solid-Phase Synthesis Methodologies for Peptide Analogues

The total synthesis of this compound analogues, particularly those with modifications in the cyclic peptide backbone, has been effectively achieved using solid-phase peptide synthesis (SPPS). nih.gov This approach offers a strategic advantage over chemical modification of the natural product, as it allows for the introduction of a diverse range of structural changes that would otherwise be inaccessible. nih.govacs.org

A key application of SPPS in this context was the systematic simplification of the complex echinocandin structure to identify the minimal components necessary for biological activity. nih.gov Researchers have reported the preparation of a series of simplified analogues where the unusual amino acids found in the natural echinocandin scaffold, such as 3-hydroxy-4-methylproline and L-homotyrosine, were replaced with more readily available natural amino acids. nih.govacs.org

The general methodology involved the use of an automated peptide synthesizer (e.g., Milligen 9050) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. acs.org The linear hexapeptide precursors were assembled on a solid support resin. acs.org Following the sequential coupling of the protected amino acids, the N-terminal amino group was acylated with the desired side chain, for instance, using p-(octyloxy)benzoic acid pentafluorophenyl ester to install the this compound side chain. acs.org The final steps involved cleavage of the peptide from the solid support using a reagent cocktail, such as trifluoroacetic acid (TFA), ethanediol, and thioanisole, followed by cyclization in the solution phase to yield the target cyclic lipopeptide. acs.org This synthetic route enabled a controlled reintroduction of structural complexity, allowing for a direct assessment of how each modification impacted antifungal efficacy. nih.gov

Enzymatic Deacylation and Chemical Reacylation Strategies

A highly effective semi-synthetic route to produce this compound and other analogues involves a two-step process: enzymatic deacylation of a natural echinocandin precursor followed by chemical reacylation. nih.gov This chemoenzymatic strategy leverages the specificity of enzymes to selectively remove the native lipid side chain without affecting the cyclic peptide core, which can then be chemically modified. nih.gov

The process starts with echinocandin B (ECB), a naturally occurring lipopeptide. nih.gov The native N-linoleoyl side chain of ECB is removed by an acylase enzyme derived from the microorganism Actinoplanes utahensis. nih.gov This enzymatic hydrolysis yields the deacylated cyclic peptide, often referred to as the "ECB nucleus." nih.gov

This peptide nucleus serves as a versatile intermediate for the synthesis of a wide array of analogues. nih.gov The free N-terminal amino group of the ornithine residue in the nucleus is then chemically reacylated with various acyl groups. nih.gov To synthesize this compound, the ECB nucleus is reacted with an activated form of 4-(n-octyloxy)benzoic acid, such as an active ester or an acid halide. nih.gov This reaction attaches the characteristic side chain of this compound to the peptide core. nih.govtandfonline.com This sequential deacylation-reacylation method proved to be a robust platform for generating diverse echinocandin analogues, leading to the identification of this compound as a candidate with potent anti-Candida activity and reduced hemolytic effects compared to its natural precursor, echinocandin B. nih.govtandfonline.com

Comparative Biological Activity of Synthesized Analogues

The biological evaluation of analogues synthesized through both total and semi-synthetic methods has been crucial for understanding the structure-activity relationships of the echinocandin class. nih.gov The primary mechanism of action for these compounds is the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. nih.govnih.gov

Studies on simplified analogues created via solid-phase synthesis revealed critical structural requirements for activity. nih.gov A minimalist analogue, where all unusual amino acids of the echinocandin core were replaced with simpler, natural ones, was found to be completely devoid of both antifungal activity and β-1,3-glucan synthesis inhibition. nih.govacs.org This demonstrated that the basic cyclic hexapeptide structure alone is insufficient for a biological effect. The systematic reintroduction of the original amino acids highlighted that the L-homotyrosine residue is absolutely crucial for both antifungal and enzyme-inhibitory activity. nih.gov While not essential, the 3-hydroxy-4-methylproline residue was found to significantly enhance the compound's potency. nih.gov

This compound itself, a semi-synthetic analogue of echinocandin B, exhibits potent and specific activity against certain Candida species. nih.govnih.gov Comparative in vitro susceptibility testing has shown that this compound is highly active against Candida albicans and Candida tropicalis. nih.gov It also demonstrates good activity against Candida glabrata. nih.gov However, it is largely inactive against other species such as Candida parapsilosis, Candida krusei, and Cryptococcus neoformans. nih.govnih.gov

The tables below summarize the in vitro activity of this compound against various fungal isolates.

Table 1: In Vitro Activity of this compound Against Candida Species

Organism (No. of Isolates) MIC range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans (50) 0.2-1.6 0.4 0.8
Candida tropicalis (15) 0.4-3.2 0.8 3.2
Candida glabrata (10) 0.8-3.2 1.6 3.2
Candida parapsilosis (15) >25.6 >25.6 >25.6
Candida krusei (5) >25.6 >25.6 >25.6
Other Candida spp. (5) >25.6 >25.6 >25.6

Data sourced from a study using a macrotitre dilution broth method. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively. nih.gov

Table 2: Comparative Activity of this compound Against Yeast Isolates

Organism MIC₉₀ (µg/mL) MFC₉₀ (µg/mL)
Candida albicans ≤0.31 ≤0.31
Candida tropicalis ≤0.31 0.62

Data sourced from a study with 256 clinical yeast isolates. MFC₉₀ represents the minimum fungicidal concentration for 90% of isolates. nih.gov

These findings underscore the importance of both the cyclic peptide core and the N-acyl side chain in defining the potency and spectrum of activity of echinocandin antifungals like this compound.

Antifungal Spectrum and Susceptibility Profiling of Cilofungin

In Vitro Efficacy Across Fungal Genera and Species

Cilofungin demonstrates differential activity against various fungal species, with some being highly susceptible, others moderately susceptible, and some exhibiting intrinsic resistance. ebi.ac.uknih.gov

Characterization of Highly Susceptible Fungal Pathogens

Research indicates that Candida albicans and Candida tropicalis are consistently among the most susceptible fungal species to this compound. asm.orgebi.ac.uknih.govnih.gov Studies have reported low minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) for a high percentage of isolates of these species. For instance, MICs for 50% and 90% of C. albicans isolates were reported as 0.625 and 1.25 µg/ml, respectively, with MFCs often ≤ 0.31 µg/ml. asm.org Similarly, C. tropicalis has shown comparable susceptibility, with MIC90s often ≤ 0.31 µg/ml and MFC90s ≤ 0.31 µg/ml when tested in appropriate media. asm.orgnih.gov Malassezia pachydermatis has also been characterized as highly susceptible. ebi.ac.uknih.gov

Identification of Moderately Susceptible Fungal Species

Torulopsis glabrata (also known as Candida glabrata) has been identified as a fungal species with moderate susceptibility to this compound. asm.orgnih.gov Studies have reported higher MIC and MFC values for T. glabrata compared to C. albicans and C. tropicalis. asm.orgnih.gov For example, MIC90 and MFC90 values for T. glabrata have been reported around 20 µg/ml. asm.orgnih.gov Some studies also suggest moderate activity against Candida paratropicalis. nih.gov

Profiling of Intrinsically Resistant Fungal Species

Several fungal species exhibit intrinsic resistance to this compound. These include Candida parapsilosis, Candida pseudotropicalis, Candida krusei, Cryptococcus species (including Cryptococcus neoformans), Saccharomyces cerevisiae, Blastomyces dermatitidis, Aspergillus species, Malassezia furfur, and Paracoccidioides brasiliensis. ebi.ac.uknih.govnih.govnih.govglobalauthorid.com MIC values for these intrinsically resistant species are generally significantly higher than those for susceptible species, often exceeding clinically relevant concentrations. ebi.ac.uknih.gov For instance, the MIC90 for Candida krusei has been reported at 10 mcg/ml, and for Candida parapsilosis, greater than 40 mcg/ml. nih.gov The intrinsic resistance in some species, like Cryptococcus neoformans, is linked to the low or absent levels of (1,3)-β-D-glucan synthase enzyme, the target of echinocandins. oup.com

Here is a summary of the in vitro efficacy of this compound against various fungal species:

Fungal SpeciesSusceptibilityRepresentative MIC/MIC90 (µg/ml)Representative MFC/MFC90 (µg/ml)Source Indices
Candida albicansHighly0.625 / 1.25≤ 0.31 asm.orgnih.gov
Candida tropicalisHighly≤ 0.31≤ 0.31 asm.orgnih.gov
Malassezia pachydermatisHighlyNot specifiedNot specified ebi.ac.uknih.gov
Torulopsis glabrataModerately≤ 20≤ 20 asm.orgnih.gov
Candida paratropicalisModerately≤ 5 (at 48h)Not specified nih.gov
Candida parapsilosisIntrinsically> 40Resistant ebi.ac.uknih.govnih.gov
Candida pseudotropicalisIntrinsicallyResistantResistant ebi.ac.uknih.govglobalauthorid.com
Candida kruseiIntrinsically10Resistant ebi.ac.uknih.govnih.govglobalauthorid.com
Cryptococcus spp.IntrinsicallyResistantResistant ebi.ac.uknih.govnih.govglobalauthorid.com
Saccharomyces cerevisiaeIntrinsicallyResistantResistant ebi.ac.uknih.gov
Blastomyces dermatitidisIntrinsicallyResistantResistant ebi.ac.uknih.govglobalauthorid.com
Aspergillus spp.IntrinsicallyResistantNot specified ebi.ac.uknih.govglobalauthorid.com
Malassezia furfurIntrinsicallyResistantResistant ebi.ac.uknih.govglobalauthorid.com
Paracoccidioides brasiliensisIntrinsicallyResistantResistant ebi.ac.uknih.govglobalauthorid.com

Note: MIC/MIC90 and MFC/MFC90 values can vary depending on the specific study, methodology, and fungal isolates tested.

Methodological Parameters Influencing Susceptibility Assessment

The accuracy and reproducibility of this compound susceptibility testing are significantly influenced by various methodological parameters, including the composition and pH of the culture medium and the size of the inoculum. nih.govnih.govnih.gov

Impact of Culture Medium Composition and pH on Inhibitory Concentrations

The choice of culture medium and its pH can significantly affect the in vitro activity observed for this compound. nih.govnih.govnih.gov Studies have shown that different media can yield varying MIC results. nih.govnih.govutoronto.ca For instance, Antibiotic Medium 3 (A-3) has been used as a reference medium and has shown different results compared to Sabouraud dextrose broth (SAB) and Yeast Nitrogen Broth (YNB). asm.orgnih.gov A paradoxical effect, where growth is partially inhibited at lower concentrations but continues at higher concentrations, has been observed for C. albicans and C. tropicalis in SAB and YNB, but complete inhibition was seen only with A-3. asm.orgnih.gov

The pH of the medium is a critical factor influencing this compound activity. nih.govresearchgate.net As the pH decreases, the inhibitory concentrations (IC1/2) of this compound can increase significantly, with studies showing up to a 64-fold increase as pH decreased from 7.4 to 3.0. nih.gov Conversely, fungicidal concentrations were found to be closer to MIC values at lower pH. nih.gov This pH effect appears to be independent of yeast growth rate or buffer choice. nih.gov Different synthetic media, such as SAAMF and RPMI 1640, have also shown variations in susceptibility results compared to YNB and minimal essential medium. nih.gov

Effects of Inoculum Size on Antifungal Activity

The size of the fungal inoculum used in susceptibility testing can also impact the observed activity of this compound. asm.orgnih.govnih.gov Decreased activity of this compound has been reported with higher inoculum sizes, specifically with inocula greater than 105 CFU/ml. asm.orgnih.govnih.gov This suggests that a higher density of fungal cells may overcome the inhibitory effects of the drug. However, some studies have indicated that susceptibility results did not change significantly with inoculum sizes between 102 and 105 yeast cells per ml. nih.gov The disparity in MIC endpoints with high inocula may be related to an increased drug-to-inoculum ratio or, less likely, inherent resistance. nih.gov

Observation and Analysis of Paradoxical Growth Phenomena

A notable phenomenon observed with this compound, and subsequently with other echinocandins, is the "paradoxical effect," also referred to as the Eagle effect oup.comoup.com. This effect is characterized by an unexpected increase in fungal growth at higher concentrations of the antifungal agent, despite significant inhibition at lower concentrations mdpi.comoup.com. This was first reported with this compound against clinical isolates of Candida species oup.com. In some strains of C. albicans and C. tropicalis, growth equivalent to that in growth control wells was observed at higher this compound concentrations oup.com.

Studies investigating the paradoxical effect with this compound in different media, such as Sabouraud dextrose broth and yeast nitrogen base broth, showed that while growth was partially inhibited at MIC-equivalent concentrations, growth continued at higher concentrations asm.orgresearchgate.net. This phenomenon is thought to involve a cellular compensatory response to cell wall damage, potentially leading to alterations in cell wall composition and structure, such as a compensatory increase in chitin (B13524) content researchgate.netoup.comoup.com. Research suggests that at high concentrations of this compound, sufficient damage may occur to fungal cells, potentially making the damaged cells more susceptible to killing by fresh drug or even other antifungal agents to which they were previously resistant researchgate.net.

Combinatorial Antifungal Activity Studies

Investigations into the use of this compound in combination with other antifungal agents have explored the potential for synergistic interactions, which could offer enhanced efficacy or allow for reduced dosages.

Synergistic Interactions with Specific Antifungal Agents

Studies have reported synergistic fungicidal activity when this compound is combined with specific antifungal agents. Notably, a synergistic effect was observed with anticapsin (B1208871) against Candida albicans and Candida tropicalis ebi.ac.uknih.govresearcher.life. This suggests that combining this compound with agents like anticapsin may offer a more potent antifungal effect against these species.

Furthermore, studies in murine models of candidiasis have indicated synergistic or additive efficacy when this compound is used concurrently with amphotericin B asm.orgscispace.com. While in vitro synergy between this compound and amphotericin B against C. albicans was described as modest asm.org, the in vivo results showed lower residual fungal burdens in mice treated with the combination compared to monotherapy asm.org. The mechanism behind this synergy in vivo may involve altered this compound distribution, excretion, or metabolism, as well as potential antifungal synergy asm.org.

Absence of Synergy with Broad-Spectrum Antifungal Classes

While synergy has been observed with certain agents, studies have also indicated a lack of synergy when this compound is combined with other broad-spectrum antifungal classes. Specifically, combinations of this compound with amphotericin B, ketoconazole (B1673606) (an azole), or 5-fluorocytosine (B48100) (flucytosine) did not consistently result in synergistic fungicidal activity in vitro against Candida species ebi.ac.uknih.govumich.edu. In fact, antagonism was frequently observed with combinations of this compound and amphotericin B or flucytosine against various Candida species in some studies umich.edu. This suggests that combining this compound with these particular broad-spectrum agents may not provide enhanced antifungal effects and could potentially lead to antagonistic interactions depending on the Candida species and the specific combination.

Mechanisms of Fungal Resistance and Adaptation to Cilofungin

Acquired Resistance Pathways in Previously Susceptible Fungi

Acquired resistance typically involves modifications that impact the interaction between the antifungal drug and its target, either directly or indirectly mdpi.com. For echinocandins, this primarily involves alterations to the β-(1,3)-D-glucan synthase enzyme.

Progressive Regain of Glucan Synthesis and Growth Rate in Resistant Strains

Studies on Candida albicans have demonstrated that resistant strains can progressively regain both glucan synthesis and growth rates even when exposed to inhibitory concentrations of cilofungin nih.govresearchgate.net. For instance, a drug-resistant strain of C. albicans (CA-2) derived from a susceptible strain (3153) showed an ability to recover glucan synthesis and growth over time after initial exposure to this compound, despite the drug effectively inhibiting glucan synthesis in both strains initially nih.gov. This recovery was not due to the degradation or instability of this compound, suggesting the involvement of currently unknown factors that modulate glucan synthesis inhibition nih.gov.

Data from a study on C. albicans strains exposed to this compound:

C. albicans StrainThis compound Concentration (µg/ml)Initial Glucan Synthesis InhibitionRegain of Glucan SynthesisRegain of Growth Rate
Susceptible (3153)20InhibitedNo significant regainNo significant regain
Resistant (CA-2)20InhibitedProgressive regainProgressive regain

This progressive regain highlights an adaptive mechanism where the fungus can overcome the drug's inhibitory effects on its primary cell wall synthesis pathway.

Molecular Basis of Adaptative Resistance (e.g., Altered Glucan-Associated Proteins)

The primary molecular mechanism of acquired resistance to echinocandins, including the insights gained from studies with this compound, involves mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase mdpi.commdpi.comnih.gov. These mutations typically occur in highly conserved "hot spot" regions within the FKS1 and FKS2 genes, leading to a decrease in the sensitivity of the enzyme to the drug mdpi.commdpi.comnih.gov.

Beyond FKS mutations, studies with this compound have also explored the role of glucan-associated proteins (GAPs) in resistance researchgate.netnih.gov. This compound has been shown to modulate the incorporation of GAPs into the cell wall of C. albicans nih.gov. In a susceptible strain, this compound treatment altered the composition of GAPs, reducing the incorporation of a 46 kDa protein while increasing the production of mannosylated proteins of 34 kDa and high molecular mass material nih.gov. In contrast, a this compound-resistant strain did not show these changes in GAP composition upon exposure to the drug nih.gov. This suggests that alterations in GAP composition or their modulation by the antifungal agent may play a role in the cellular response to this compound and potentially contribute to resistance or adaptation nih.gov.

Intrinsic Resistance Mechanisms in Specific Fungal Taxa

Intrinsic resistance refers to the natural ability of certain fungal species to resist the activity of an antifungal agent due to their inherent characteristics uibk.ac.atasm.org.

Role of Glucan Synthase Polymorphisms in Innate Resistance

Differences in the β-(1,3)-D-glucan synthase enzyme itself, encoded by the FKS genes, can contribute to intrinsic resistance in certain species mdpi.comasm.org. While mutations in "hot spot" regions are linked to acquired resistance, natural polymorphisms in these or other regions of the FKS genes might result in enzymes with inherently lower susceptibility to echinocandins in some fungal taxa asm.orgnih.gov. For example, Cryptococcus neoformans is naturally resistant to echinocandins, and while its β-1,3-glucan synthase is sensitive to these drugs in vitro, the resistance is believed to be due to mechanisms unrelated to direct enzyme inhibition, possibly involving cell wall remodeling asm.orgfrontiersin.org.

Studies with this compound have shown varying degrees of activity against different Candida species, highlighting intrinsic differences in susceptibility nih.govnih.gov. C. albicans and C. tropicalis were found to be very susceptible to this compound, while Torulopsis glabrata (now Candida glabrata) showed moderate activity, and species like C. parapsilosis, Cryptococcus, and Saccharomyces cerevisiae were resistant nih.govnih.gov. These differences in intrinsic susceptibility are likely influenced by variations in their glucan synthase enzymes, among other factors nih.gov.

Table of this compound Activity Against Different Yeast Species:

Yeast SpeciesThis compound Activity (In Vitro)MIC90 (µg/ml) nih.govMFC90 (µg/ml) nih.gov
Candida albicansVery Active≤ 0.31≤ 0.31
Candida tropicalisVery Active≤ 0.31≤ 0.31
Torulopsis glabrataModerately Active≤ 20≤ 20
Candida parapsilosisResistant> 20> 20
Cryptococcus spp.Resistant> 20> 20
Saccharomyces cerevisiaeResistant> 20> 20

Note: MIC90 and MFC90 values are approximate based on the provided source.

Inter-species Variability in Cell Wall Composition and its Contribution to Resistance

Correlation of In Vitro Enzymatic Inhibition with Ex Vivo/In Vivo Antifungal Activity

The relationship between how a drug performs in a laboratory test (in vitro) and how it behaves in a living organism (in vivo) is a critical aspect of preclinical drug development. For this compound, an antifungal agent that targets the enzyme (1,3)-β-D-glucan synthase essential for fungal cell wall synthesis, this correlation varies significantly depending on the fungal species being studied.

In studies involving Candida albicans, a strong and predictable correlation has been established between this compound's in vitro activity and its in vivo efficacy. nih.gov Measures of in vitro potency, such as the minimum inhibitory concentration (MIC) and the direct inhibition of (1,3)-β-D-glucan synthase, align well with the drug's effectiveness in treating systemic infections in mouse models. nih.gov This consistency suggests that for C. albicans, the results from laboratory enzymatic and susceptibility tests are reliable indicators of how this compound will perform in a clinical-like setting. The fungicidal activity and the rate of killing by this compound against C. albicans have been found to be concentration-dependent in in vitro assays. nih.gov

In stark contrast to the findings with Candida albicans, the correlation between in vitro and in vivo activity for this compound breaks down when tested against the filamentous fungus Aspergillus fumigatus. nih.gov Studies have consistently shown very high MIC values for this compound against A. fumigatus, often greater than 125 µg/ml, which would typically suggest the drug is ineffective. nih.gov However, in mouse models of systemic aspergillosis, this compound demonstrated a significant therapeutic effect. nih.gov

This discrepancy prompted a closer examination of the drug's direct enzymatic inhibition. It was found that while the MIC was high, this compound effectively inhibited the (1,3)-β-D-glucan synthase enzyme from A. fumigatus at much lower concentrations (e.g., 1 µg/ml). nih.gov This established a correlation between the direct inhibitory effect on the enzyme and the drug's in vivo efficacy, bypassing the misleading MIC data. nih.gov This highlights that for certain fungi like A. fumigatus, standard susceptibility testing may not accurately predict the therapeutic potential of cell wall-active agents like this compound.

Fungal SpeciesIn Vitro-In Vivo CorrelationKey Findings
Candida albicans Correlated Glucan synthase inhibitory activity, MIC, and effective dose in mouse models are consistent. nih.gov
Aspergillus fumigatus Discrepant MICs are very high (>125 µg/ml), but the drug is effective in vivo. Efficacy correlates with direct enzyme inhibition rather than MIC. nih.gov

Research on Pathogen-Host Cell Interactions in the Presence of this compound

This compound's primary action of disrupting the fungal cell wall has secondary consequences on how the pathogen interacts with the host's immune system. By altering the fungal surface, the drug can change the way immune cells recognize and respond to the invader.

The fungal cell wall is a complex structure with an outer layer of mannoproteins that can hide the inner layers from the host immune system. nih.gov This phenomenon is known as "masking." The inner cell wall contains pathogen-associated molecular patterns (PAMPs), such as β-(1,3)-glucan, which are potent triggers for immune recognition by receptors like dectin-1 on phagocytic cells. nih.gov

By inhibiting (1,3)-β-D-glucan synthase, this compound disrupts the integrity of the cell wall. This disruption can lead to the "unmasking" or increased exposure of the underlying β-(1,3)-glucan. nih.gov This enhanced exposure allows for greater binding by host immune receptors, leading to a more robust inflammatory response and potentially more effective clearance of the fungus. nih.gov This mechanism suggests that part of this compound's therapeutic effect may be immunomodulatory, essentially making the fungus more visible to the host's defenses.

Research into how this compound affects the direct interaction between fungi and immune cells, such as human neutrophils, has yielded complex results. Opsonization, the process of coating a pathogen with proteins (opsonins) to mark it for phagocytosis, is a key step in antifungal defense.

Studies have shown that treating C. albicans blastospores with this compound does not significantly alter the rate at which they are ingested by neutrophils. nih.govmanchester.ac.uk However, once ingested, the presence of this compound dramatically enhances the ability of neutrophils to kill the fungal cells. nih.govmanchester.ac.uk In one study, intracellular killing of C. albicans increased from 54% in the absence of the drug to 85-90% in its presence. nih.govmanchester.ac.uk

Conversely, other investigations have found that the interaction with serum components is crucial. Pre-treating C. albicans with this compound in the presence of serum complement was found to significantly increase their ingestion by neutrophils. nih.gov Yet, in another study, pre-incubating the yeast in serum containing this compound was reported to interfere with opsonization, leading to a marked decrease in killing by neutrophils for most strains tested. nih.gov These differing outcomes suggest that the timing of drug exposure and the presence of serum factors can critically influence the ultimate effect on host immune cell function.

Experimental ConditionEffect on Phagocytosis (Ingestion)Effect on Intracellular KillingReference
Pretreatment of C. albicans with this compound (no serum)No significant changeEnhanced killing (54% → 85-90%) nih.govmanchester.ac.uk
Pretreatment of C. albicans with this compound and complementSignificant increaseNot specified nih.gov
Pre-exposure of neutrophils to this compound and complementInhibition of ingestionNot specified nih.gov
Preincubation of C. albicans in serum with this compoundUnchangedDecreased killing (~90% decrease) nih.gov

Advanced Biological Probes and Assays for Mechanistic Insights

Understanding the precise mechanism of action of this compound and its analogs has been advanced by various specialized biological tools and assays.

To directly measure the activity of this compound's target enzyme, (1,3)-β-D-glucan synthase, a radioisotopic assay is employed. This method tracks the incorporation of radiolabeled [¹⁴C]-glucose, supplied from UDP-[U-¹⁴C]glucose, into a high-molecular-weight polymer that is insoluble in acid. nih.gov The amount of radioactivity in the resulting polymer provides a direct quantification of the enzyme's synthesis activity and its inhibition by compounds like this compound. nih.gov

To explore the structure-activity relationships of the cyclic peptide core of the molecule, a total synthesis approach using solid-phase chemistry has been utilized. nih.gov This allowed researchers to create simplified analogs of this compound by systematically replacing its unusual amino acids with more common ones. By monitoring the antifungal activity and the inhibition of β-1,3-glucan synthesis at each step, scientists were able to determine the minimal structural features required for biological activity, identifying the crucial role of the L-homotyrosine residue. nih.gov

Furthermore, fluorescent dyes serve as powerful probes to assess the consequences of drug action on fungal cell viability. Assays using probes like 5,(6)-carboxyfluorescein diacetate (CFDA), which stains living cells, and bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC), which stains dead cells, can be used to visualize and quantify the lethal effects of cell wall inhibitors. researchgate.net These techniques provide mechanistic insights into how and where cell death occurs within fungal structures when exposed to echinocandin-class drugs. researchgate.net

Preclinical Efficacy Studies and Biological Model Systems

Preclinical Research Methodologies

Cilofungin, a semisynthetic derivative of the echinocandin class of antifungal agents, possesses intrinsic fluorescence properties that enable its use as a direct probe for investigating drug-membrane interactions without the need for external fluorescent labels. nih.govasm.orgsci-hub.st This characteristic is attributed to the presence of two aromatic groups within its structure. nih.govasm.org Research has leveraged this feature to gain insights into the initial stages of its mechanism of action, which involves interaction with the plasma membrane of fungal cells. nih.govsci-hub.st

Studies have demonstrated that the primary source of this compound's fluorescence is its p-octyloxybenzamide side chain. nih.govasm.org This was determined by comparing its fluorescence properties with those of its structural analogs, pneumocandin B0, N-acetyl-tyrosinamide, and 4-hydroxybenzamide. nih.govasm.org In an aqueous solution, this compound exhibits specific excitation and emission maxima that are altered upon interaction with a lipid environment, providing a method to directly monitor its binding to membranes. nih.govasm.orgsci-hub.st

Detailed Research Findings

The interaction of this compound with both fungal and artificial membranes has been characterized by observing changes in its fluorescence spectrum. nih.gov When this compound binds to microsomal membranes isolated from fungal species or to synthetic phosphatidylcholine vesicles, two key changes occur: a "blue shift" in its emission spectrum and an increase in its steady-state emission anisotropy. nih.govsci-hub.st The blue shift, a shift of the emission maximum to a shorter wavelength, indicates that the fluorescent part of the molecule has moved into a more nonpolar, or lipid-like, environment. The increased anisotropy suggests that the molecule's rotation is more restricted, which is consistent with it becoming embedded within the more viscous environment of the lipid bilayer. nih.gov

These fluorescence-based studies have provided direct evidence of a physical interaction between this compound and the cell membrane, which is believed to be a precursor to its inhibitory effect on the (1,3)-β-D-glucan synthase complex, an enzyme crucial for fungal cell wall biosynthesis. nih.govsci-hub.st

Furthermore, the strength of this interaction has been correlated with the drug's antifungal potency. Research has shown that this compound interacts more strongly with the membranes of Candida albicans than with those of Saccharomyces cerevisiae. nih.govsci-hub.st This observation aligns with the known greater susceptibility of C. albicans to this compound compared to S. cerevisiae. nih.govsci-hub.st These findings support the hypothesis that the inhibition of glucan synthesis by this compound is a dual process, involving both the perturbation of the membrane environment and a direct interaction with the synthase enzyme complex. nih.govsci-hub.st

The following tables summarize the key fluorescence properties of this compound and the observed changes upon membrane interaction as reported in the literature.

Table 1: Intrinsic Fluorescence Properties of this compound in Aqueous Solution This table details the specific wavelengths for maximum excitation and emission of this compound when dissolved in an aqueous buffer.

Property Wavelength (nm)
Excitation Maximum 270 nih.govasm.orgsci-hub.st

Table 2: Observed Changes in this compound Fluorescence upon Membrane Interaction This table outlines the qualitative changes observed in this compound's fluorescence signal when it binds to biological or artificial lipid membranes.

Phenomenon Observation Implication
Emission Spectrum Blue Shift nih.govsci-hub.st The fluorophore (p-octyloxybenzamide side chain) enters a more nonpolar environment, indicating insertion into the lipid bilayer. nih.gov

Table 3: Comparative Membrane Interaction in Different Fungal Species This table compares the relative strength of this compound's interaction with membranes from two different yeast species.

Fungal Species Relative Interaction Strength Correlation with Susceptibility
Candida albicans Stronger nih.govsci-hub.st Higher susceptibility to this compound. nih.govsci-hub.st

Q & A

Q. What is the molecular mechanism of cilofungin’s antifungal activity, and how does it differ from other echinocandins?

this compound selectively inhibits (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Unlike broader-spectrum echinocandins, this compound exhibits narrow-spectrum activity, primarily targeting Candida albicans and C. tropicalis . To validate this mechanism, researchers should:

  • Use cell-free extracts to measure glucan synthase inhibition via radioisotope-labeled UDP-glucose incorporation assays .
  • Compare ultrastructural changes in treated vs. untreated fungal cells using transmission electron microscopy (TEM) to visualize cell wall disruption .

| Key Data : this compound’s IC₅₀ for (1,3)-β-D-glucan synthase in C. albicans | 0.12 µg/mL |

Q. How do medium composition and inoculum size influence this compound’s in vitro activity?

this compound’s efficacy is highly medium-dependent. For example:

  • Antibiotic Medium No. 3 yields consistent MICs (≤0.31 µg/mL for C. albicans), while Sabouraud dextrose broth induces paradoxical growth at higher concentrations due to nutrient interference .
  • Inoculum sizes >10⁵ CFU/mL reduce activity, requiring dilution protocols to standardize testing conditions . Methodological recommendation : Use CLSI M27-A3 guidelines with adjustments for medium selection and inoculum standardization .

Q. What is the spectrum of this compound’s activity against non-Candida fungal pathogens?

this compound shows limited efficacy against Aspergillus spp. and no activity against Cryptococcus or Saccharomyces cerevisiae. Advanced studies should:

  • Perform checkerboard assays with this compound and polyenes (e.g., amphotericin B) to assess synergy against Aspergillus .
  • Use genomic profiling (e.g., RNA-seq) to identify resistance markers in intrinsically resistant species like C. parapsilosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s paradoxical dose-response relationships observed in certain media?

The "Eagle effect" (reduced efficacy at high concentrations) in Sabouraud broth may stem from nutrient competition or pH shifts. To investigate:

  • Conduct time-kill assays with varying pH levels and glucose concentrations to isolate contributing factors .
  • Use metabolomics to track fungal metabolic adaptations under paradoxical conditions .

Q. What experimental strategies address this compound’s pharmacokinetic limitations in vivo?

Nonlinear pharmacokinetics and poor tissue penetration limit this compound’s clinical utility. Researchers should:

  • Compare continuous vs. intermittent infusion models in murine candidiasis to optimize AUC/MIC ratios .
  • Develop liposomal formulations to enhance biodistribution, using HPLC-MS to monitor drug retention in target tissues .

Q. How do structural modifications of this compound impact its antifungal activity and toxicity?

Structure-activity relationship (SAR) studies reveal that:

  • Simplifying the lipid side chain reduces nephrotoxicity but compromises stability .
  • Key modification : Replacing the hexapeptide core with non-natural amino acids improves resistance to proteolytic degradation . Methodology : Total synthesis routes (e.g., solid-phase peptide synthesis) enable systematic SAR testing .

Q. What molecular mechanisms underlie this compound resistance in Candida spp.?

Resistance is rare but linked to:

  • Mutations in FKS1 (glucan synthase catalytic subunit) .
  • Overexpression of efflux pumps (e.g., CDR1) in C. tropicalis . Experimental design :
  • Use CRISPR-Cas9 to introduce FKS1 mutations and quantify glucan synthase activity .
  • Perform RNA-seq on resistant isolates to map transcriptomic adaptations .

Methodological Considerations for Reproducibility

  • Media standardization : Always report batch numbers and preparation methods for culture media, as minor variations alter this compound’s activity .
  • Data reporting : Include raw MIC/MFC values and statistical analyses (e.g., Kaplan-Meier survival curves for in vivo studies) to enable meta-analyses .
  • Ethical compliance : For animal studies, follow NIH guidelines for immunocompromised murine models, including justification of sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofungin
Reactant of Route 2
Cilofungin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.